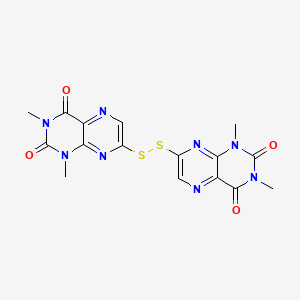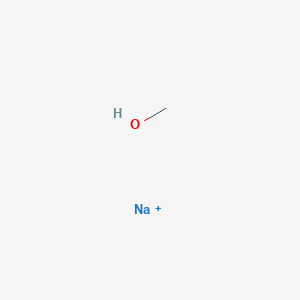
Sodium;methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium methanol, also known as sodium methoxide, is a chemical compound with the formula CH₃ONa. It is the simplest sodium alkoxide and is commonly used in various chemical reactions and industrial processes. Sodium methanol is highly reactive and is typically found in a white solid form or as a solution in methanol.
準備方法
Synthetic Routes and Reaction Conditions: Sodium methanol can be synthesized through the reaction of metallic sodium with methanol. This reaction produces sodium methanol and hydrogen gas: [ 2Na + 2CH₃OH \rightarrow 2CH₃ONa + H₂ ]
Industrial Production Methods: In industrial settings, sodium methanol is often produced by reacting sodium hydroxide with methanol. This method is more cost-effective and suitable for large-scale production. The reaction is typically carried out in a reactive distillation column, where gaseous anhydrous methanol is fed into the bottom of the column and contacts countercurrently with a sodium hydroxide-methanol solution .
化学反応の分析
Types of Reactions: Sodium methanol undergoes various types of chemical reactions, including:
Oxidation: Sodium methanol can be oxidized to form sodium formate.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: Sodium methanol can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium methanol can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: It can reduce compounds like esters to alcohols.
Substitution: Sodium methanol can react with alkyl halides to form ethers.
Major Products Formed:
Oxidation: Sodium formate.
Reduction: Alcohols.
Substitution: Ethers.
科学的研究の応用
Sodium methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a strong base and nucleophile in organic synthesis.
Biology: Sodium methanol is used in the preparation of various biological reagents and buffers.
Medicine: It is utilized in the synthesis of pharmaceutical intermediates.
Industry: Sodium methanol is used in the production of formaldehyde and acetic acid.
作用機序
The mechanism of action of sodium methanol involves its strong basicity and nucleophilicity. It can deprotonate weak acids and participate in nucleophilic substitution reactions. The molecular targets and pathways involved include the formation of alkoxides and the subsequent reactions with electrophiles .
類似化合物との比較
Sodium Ethanol (CH₃CH₂ONa): Similar to sodium methanol but with an ethyl group instead of a methyl group.
Sodium Propanol (CH₃CH₂CH₂ONa): Similar to sodium methanol but with a propyl group.
Comparison:
Reactivity: Sodium methanol is more reactive than sodium ethanol and sodium propanol due to the smaller size of the methyl group, which allows for easier access to the reactive site.
特性
CAS番号 |
80923-53-1 |
|---|---|
分子式 |
CH4NaO+ |
分子量 |
55.032 g/mol |
IUPAC名 |
sodium;methanol |
InChI |
InChI=1S/CH4O.Na/c1-2;/h2H,1H3;/q;+1 |
InChIキー |
AKWGTXRLKNHCPP-UHFFFAOYSA-N |
正規SMILES |
CO.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


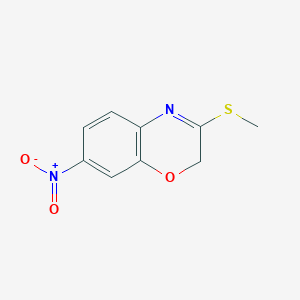
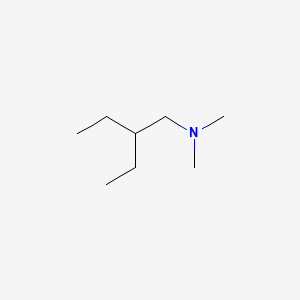
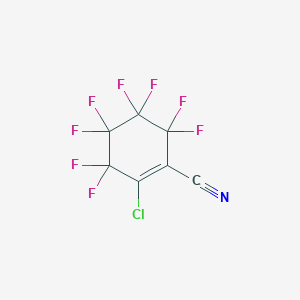
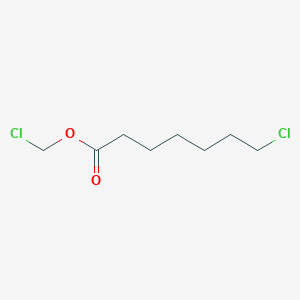
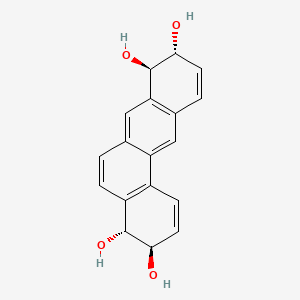
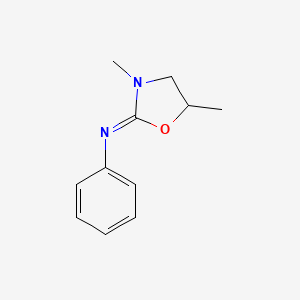
![Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate](/img/structure/B14427031.png)
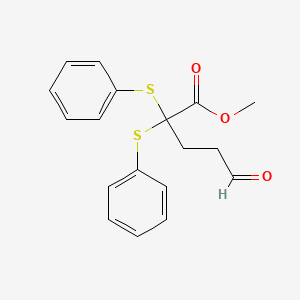
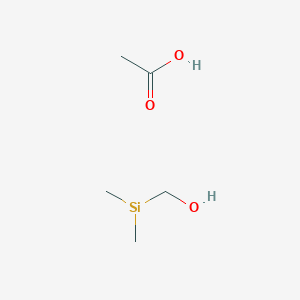
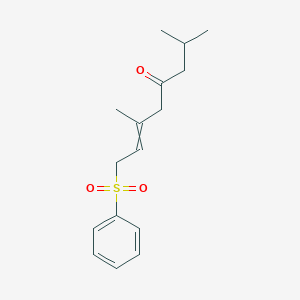
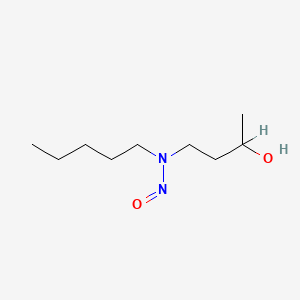
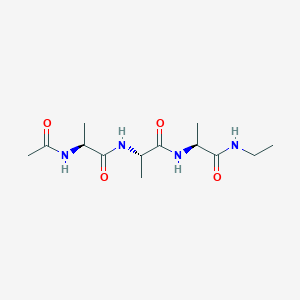
![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)
